molecular formula C23H26N2O6S B2848495 N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide CAS No. 1421529-81-8

N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide

Cat. No. B2848495
CAS RN: 1421529-81-8
M. Wt: 458.53
InChI Key: JFMQCBKFLIIZHL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a phenyl group (a six-membered aromatic ring), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and an acetamide group (an acetyl group single-bonded to a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amides and sulfonamides would likely make it soluble in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, future studies might focus on optimizing its activity, reducing its side effects, or improving its delivery .

properties

IUPAC Name

N-[4-[3-[benzenesulfonyl(furan-2-ylmethyl)amino]-2-hydroxypropoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-18(26)24(2)19-10-12-21(13-11-19)31-17-20(27)15-25(16-22-7-6-14-30-22)32(28,29)23-8-4-3-5-9-23/h3-14,20,27H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQCBKFLIIZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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